![molecular formula C8H6BrClO2 B1523987 2-Bromo-3-chlorophenylacetic acid CAS No. 1261775-55-6](/img/structure/B1523987.png)
2-Bromo-3-chlorophenylacetic acid
Overview
Description
“2-Bromo-3-chlorophenylacetic acid”, also known as BC-3, is a chemical compound with the molecular formula C8H6BrClO2. This compound has gained attention in scientific research due to its potential applications in various fields of research and industry .
Molecular Structure Analysis
The molecular formula of 2-Bromo-3-chlorophenylacetic acid is C8H6BrClO2 . The structure of this compound includes a phenyl ring substituted with bromo and chloro groups, and an acetic acid moiety.
Scientific Research Applications
Anti-inflammatory Applications
- Derivatives of 2-amino-3-benzoylphenylacetic acid, a compound structurally related to 2-Bromo-3-chlorophenylacetic acid, have been synthesized and evaluated for anti-inflammatory, analgesic, and cyclooxygenase inhibiting activity, showing potency in these assays (D. A. Walsh et al., 1984).
Environmental Toxicology and Degradation
- Studies have focused on the degradation pathways and environmental toxicology of chlorophenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which share the halogenated phenylacetic acid structure with 2-Bromo-3-chlorophenylacetic acid. These studies explore the effects on non-target organisms and potential for water contamination, thus informing on the environmental impact and degradation mechanisms of such compounds (N. Jaafarzadeh et al., 2017).
Synthesis and Catalysis
- Research into the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde suggests interest in the synthesis methods and catalytic applications of bromophenylacetic acids, which could be relevant to understanding the applications of 2-Bromo-3-chlorophenylacetic acid (K. Ogura et al., 1975).
Phytoremediation
- The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates, specifically for chlorophenoxyacetic acids, demonstrates the potential for biological methods to mitigate the environmental impact of such compounds. This could be relevant for the cleanup and management of areas contaminated by related compounds like 2-Bromo-3-chlorophenylacetic acid (K. Germaine et al., 2006).
Spectroscopic Analysis and Reactivity
- Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including bromo-substituted variants, highlight the interest in the physical and chemical properties of such compounds, which could inform the development of new materials or chemical sensors (A. K. Srivastava et al., 2015).
properties
IUPAC Name |
2-(2-bromo-3-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZVTBUNNJBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorophenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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